N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic organic compound that features a pyrazole ring and an indole moiety connected by a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The pyrazole and indole units are then coupled using a suitable linker, such as a propanamide group. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, while the indole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the amide group may produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-3-yl)-3-[1H-indol-3-yl]propanamide: Lacks the methyl and isopropyl groups, which may affect its binding affinity and biological activity.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1H-indol-3-yl]propanamide: Similar structure but without the isopropyl group, potentially altering its chemical properties.
N-(1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide: Lacks the methyl groups on the pyrazole ring, which may influence its reactivity and interactions.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to the presence of both methyl and isopropyl groups, which can enhance its binding affinity, selectivity, and overall biological activity
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C19H24N4O/c1-13(2)23-12-15(16-7-5-6-8-17(16)23)9-10-19(24)20-18-11-14(3)22(4)21-18/h5-8,11-13H,9-10H2,1-4H3,(H,20,21,24) |
InChI Key |
ZTDQYSPUBYUBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
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